molecular formula C19H21NO5S B6413360 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261917-29-6

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413360
CAS RN: 1261917-29-6
M. Wt: 375.4 g/mol
InChI Key: WUXCLLHCERFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (2M3PPSA) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white powder with a molecular weight of 442.6 g/mol and a melting point of 193-195°C. It is soluble in water, alcohols and other organic solvents. 2M3PPSA has been used in many areas of scientific research, including drug development and biochemical and physiological studies.

Scientific Research Applications

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used as a substrate in enzyme kinetics studies, as a ligand in receptor binding assays, and as a tool in drug discovery and development. It has also been used in studies of cell signaling pathways, as a reagent in chemical synthesis, and as a tool in chemical biology.

Mechanism of Action

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a substrate in enzyme kinetics studies, as a ligand in receptor binding assays, and as a tool in drug discovery and development. In enzyme kinetics studies, 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% binds to the active site of an enzyme, which then catalyzes a reaction. In receptor binding assays, 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% binds to a receptor, which then initiates a signal transduction pathway. In drug discovery and development, 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be used to identify novel drug targets and to design new drugs.
Biochemical and Physiological Effects
2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in studies of cell signaling pathways, as a reagent in chemical synthesis, and as a tool in chemical biology. It has been used to study the effects of various drugs on cell signaling pathways and to design new drugs. It has also been used to study the biochemical and physiological effects of various compounds on cells and tissues.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized and purified. It is also soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, it is not as stable as some other compounds, and it can degrade over time.

Future Directions

The use of 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in scientific research is still relatively new, and there are many potential future directions for its use. These include further studies of its effects on cell signaling pathways, its use in drug discovery and development, and its use in chemical synthesis. Additionally, further research could be done to optimize its synthesis method and to develop new methods of purification. Additionally, further research could be done to explore the potential therapeutic applications of 2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, such as its use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods, including the reaction of piperidine-1-sulfonyl chloride and 2-methoxy-3-phenylbenzoic acid in aqueous methanol. This reaction produces a sulfonated ester of 2-methoxy-3-phenylbenzoic acid. This ester can then be purified by recrystallization from ethyl acetate or other solvents.

properties

IUPAC Name

2-methoxy-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-25-18-16(6-5-7-17(18)19(21)22)14-8-10-15(11-9-14)26(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCLLHCERFLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692386
Record name 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261917-29-6
Record name 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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